![molecular formula C12H11N B1605635 2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 5661-06-3](/img/structure/B1605635.png)

2,3-dihydro-1H-cyclopenta[b]quinoline

Übersicht

Beschreibung

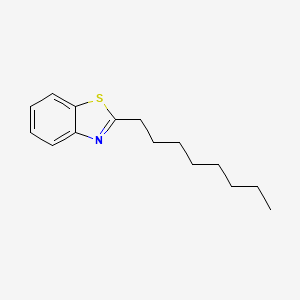

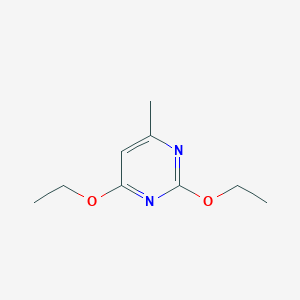

“2,3-dihydro-1H-cyclopenta[b]quinoline” is a chemical compound with the molecular formula C13H11NO2 . It is a derivative of quinoline, a class of organic compounds that are widely used in medicinal chemistry .

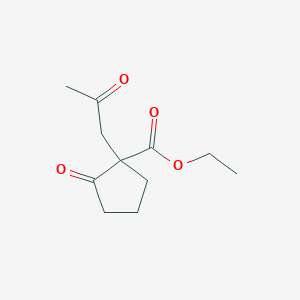

Synthesis Analysis

The synthesis of “this compound” derivatives has been described in various studies. One method involves a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of this compound .Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopenta[b]quinoline core, which is a fused ring system incorporating a cyclopentane ring and a quinoline ring .Wissenschaftliche Forschungsanwendungen

Inhibition of Fructose-1,6-Bisphosphatase

2,3-Dihydro-1H-cyclopenta[b]quinoline derivatives have been explored as inhibitors of fructose-1,6-bisphosphatase (F16BPase). This enzyme plays a crucial role in glucose metabolism. The this compound moiety is a promising scaffold for synthesizing potent F16BPase inhibitors with low tyrosine kinase inhibitory activity, which is significant for potential therapeutic applications in metabolic disorders (Rosini et al., 2006).

Synthesis of Annulated Quinolines

Research has shown that irradiation of certain precursors in methanol can lead to the synthesis of various substituted annulated quinolines, including 2,3-dihydro-1H-cyclopenta[b]quinolines. This process is significant for the regioselective synthesis of quinoline derivatives, which are important in the development of various pharmaceuticals (Austin et al., 2007).

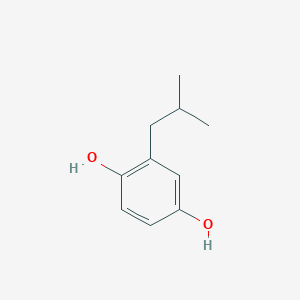

Synthesis of Dihydroxylated and Mono-Hydroxylated Metabolites

The synthesis of dihydroxylated and mono-hydroxylated metabolites of this compound derivatives has been researched, especially in the context of developing new drugs for the treatment of dementia. This synthesis is critical for determining the chemical structures of these metabolites, which can have significant pharmacological effects (Komatsu et al., 1996; Komatsu et al., 1995).

Development of Novel Synthetic Methods

New methods for the synthesis of cyclopenta[b]quinolines and cyclohexa[b]quinolines have been developed. These methods involve cascade reactions leading to the formation of these compounds, which are useful in the synthesis of various heterocyclic compounds (Zhao et al., 2016).

Synthesis of Novel Heterocycles

In the field of organic chemistry, the synthesis of new heterocycles using this compound as a starting material has been reported. These syntheses have led to the creation of novel compounds with potential applications in various areas of chemistry and pharmacology (Shoker et al., 2012).

Alkaloid Isolation from Cultivated Plants

Research has been conducted on the isolation of alkaloids from cultivated plants, where compounds like 1H-cyclopenta[b]quinoline have been identified. This research is significant for understanding the chemical composition of plants and for the potential development of plant-based pharmaceuticals (Javzan et al., 2014).

Multifunctional Agents for Alzheimer’s Disease

Studies have been conducted on cyclopentaquinoline analogues as multifunctional agents for Alzheimer’s disease. These compounds, derived from the structure of this compound, show promise in inhibiting amyloid-beta aggregation and cholinesterase, which are key targets in Alzheimer's treatment (Czarnecka et al., 2019).

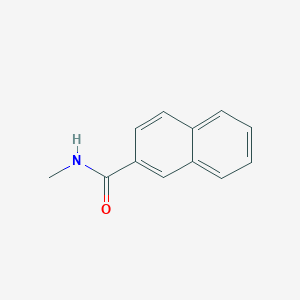

Wirkmechanismus

“2,3-dihydro-1H-cyclopenta[b]quinoline” derivatives have been studied as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the brain. Inhibitors of this enzyme are used in the treatment of neurodegenerative diseases like Alzheimer’s disease .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-cyclopenta[b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)13-11/h1-2,4,6,8H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBRPJJJIRIALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=CC=CC=C3N=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311164 | |

| Record name | 2,3-dihydro-1H-cyclopenta[b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5661-06-3 | |

| Record name | 5661-06-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dihydro-1H-cyclopenta[b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

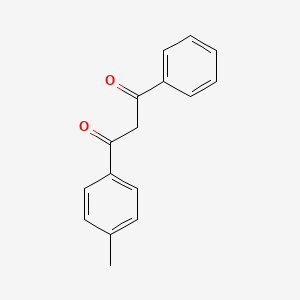

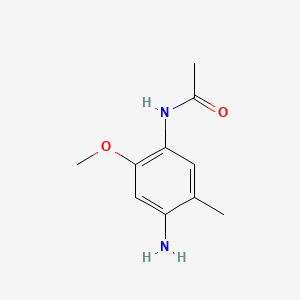

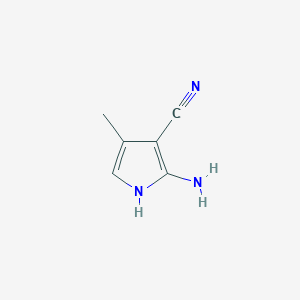

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Dimethylamino)methyl]cyclopentanone](/img/structure/B1605562.png)

![5-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1605572.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid](/img/structure/B1605574.png)